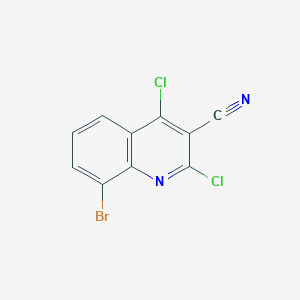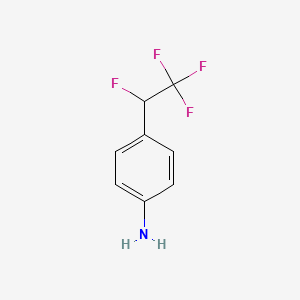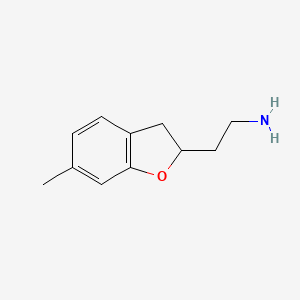![molecular formula C12H15F2N B13159801 N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)
N-[(3,4-difluorophenyl)methyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-difluorophenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of a cyclopentanamine group attached to a difluorophenylmethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-[(3,4-difluorophenyl)methyl]cyclopentanamine typically involves the reaction of 3,4-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-[(3,4-difluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
N-[(3,4-difluorophenyl)methyl]cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[(3,4-difluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparación Con Compuestos Similares
N-[(3,4-difluorophenyl)methyl]cyclopentanamine can be compared with other similar compounds, such as N-[(2,4-difluorophenyl)methyl]cyclopentanamine. While both compounds share a similar core structure, the position of the fluorine atoms on the phenyl ring can significantly influence their chemical and biological properties. The unique positioning of the fluorine atoms in this compound may result in distinct reactivity and interaction profiles compared to its analogs .
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]cyclopentanamine
- N-[(2,4-difluorophenyl)methyl]cyclopentanamine
- This compound
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
N-[(3,4-difluorophenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H15F2N/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 |
Clave InChI |
IVGSZQGTYLHYOG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)
![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)



![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)

